2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde

Catalog No.
S1788920
CAS No.
1202865-21-1
M.F
C37H51O3P
M. Wt
574.786
Availability
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2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino...

CAS Number

1202865-21-1

Product Name

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde

IUPAC Name

2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde

Molecular Formula

C37H51O3P

Molecular Weight

574.786

InChI

InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3

InChI Key

PAWZHFURVJBYGV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C

Ligand for Palladium-Catalyzed Cross-Coupling Reactions

-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde, also known as XPhos, is a popular ligand used in palladium-catalyzed cross-coupling reactions. These reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between various organic fragments. XPhos is particularly valuable due to its steric bulk and electronic properties, which contribute to its effectiveness in a wide range of coupling reactions.

  • Buchwald-Hartwig: XPhos demonstrates high activity and functional group tolerance in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds between aryl halides and amines [].
  • Suzuki-Miyaura: XPhos can be employed in Suzuki-Miyaura couplings, which facilitate the coupling of aryl or vinyl halides with organoboron compounds [].
  • Stille: Stille couplings involving aryl or vinyl halides and organotin reagents can also be efficiently catalyzed by palladium complexes containing XPhos [].
  • Sonogashira: The formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides is achievable through Sonogashira coupling reactions using XPhos as a ligand [].
  • Negishi: Negishi couplings, which involve the coupling of aryl or vinyl halides with organozinc reagents, can also benefit from XPhos as a ligand [].
  • Heck: Heck reactions, forming alkenes from aryl or vinyl halides and alkenes, can be catalyzed by palladium complexes containing XPhos [].
  • Hiyama: Hiyama couplings, involving the coupling of aryl or vinyl halides with organosilanes, can be mediated by XPhos-palladium catalysts [].

XLogP3

10.7

Wikipedia

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde

Dates

Modify: 2023-08-15

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